2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a chloro group, a cyanocyclobutyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chloropyridine-3-carboxylic acid with N-methylamine to form N-methyl-2-chloropyridine-3-carboxamide. This intermediate is then reacted with 1-cyanocyclobutyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyanocyclobutyl)acetamide
- 2-chloro-N-(1-cyanocyclobutyl)propanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide is unique due to the presence of the pyridine ring and the specific arrangement of functional groups
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16(12(8-14)5-3-6-12)11(17)9-4-2-7-15-10(9)13/h2,4,7H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJYHYQKBJJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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